

# An In-depth Technical Overview of (5-bromo-1H-indol-2-yl)methanol

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## Compound of Interest

Compound Name: (5-bromo-1H-indol-2-yl)methanol

Cat. No.: B1282874

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For Researchers, Scientists, and Drug Development Professionals

**(5-bromo-1H-indol-2-yl)methanol**, a halogenated indole derivative, serves as a valuable parent compound and synthetic intermediate in the exploration of novel therapeutic agents. Its structural motif is a key component in a variety of compounds exhibiting a range of biological activities, from anticancer to antimicrobial effects. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the biological significance of its broader class of derivatives, supported by experimental insights and pathway visualizations.

## Physicochemical Properties

A summary of the key physicochemical properties of **(5-bromo-1H-indol-2-yl)methanol** is presented below. These properties are essential for its handling, characterization, and application in synthetic and biological studies.

Property	Value
CAS Number	53590-48-0
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO
Molecular Weight	226.07 g/mol
Melting Point	110-115 °C
Boiling Point	415.5 ± 30.0 °C (Predicted)
Appearance	Solid

## Synthesis and Experimental Protocols

The synthesis of **(5-bromo-1H-indol-2-yl)methanol** is most commonly achieved through the reduction of a suitable precursor, such as 5-bromo-1H-indole-2-carbaldehyde or a 5-bromo-1H-indole-2-carboxylic acid derivative.

### Protocol 1: Reduction of 5-bromo-1H-indole-2-carbaldehyde

This protocol outlines the reduction of the corresponding aldehyde to the primary alcohol using a mild reducing agent.

Materials:

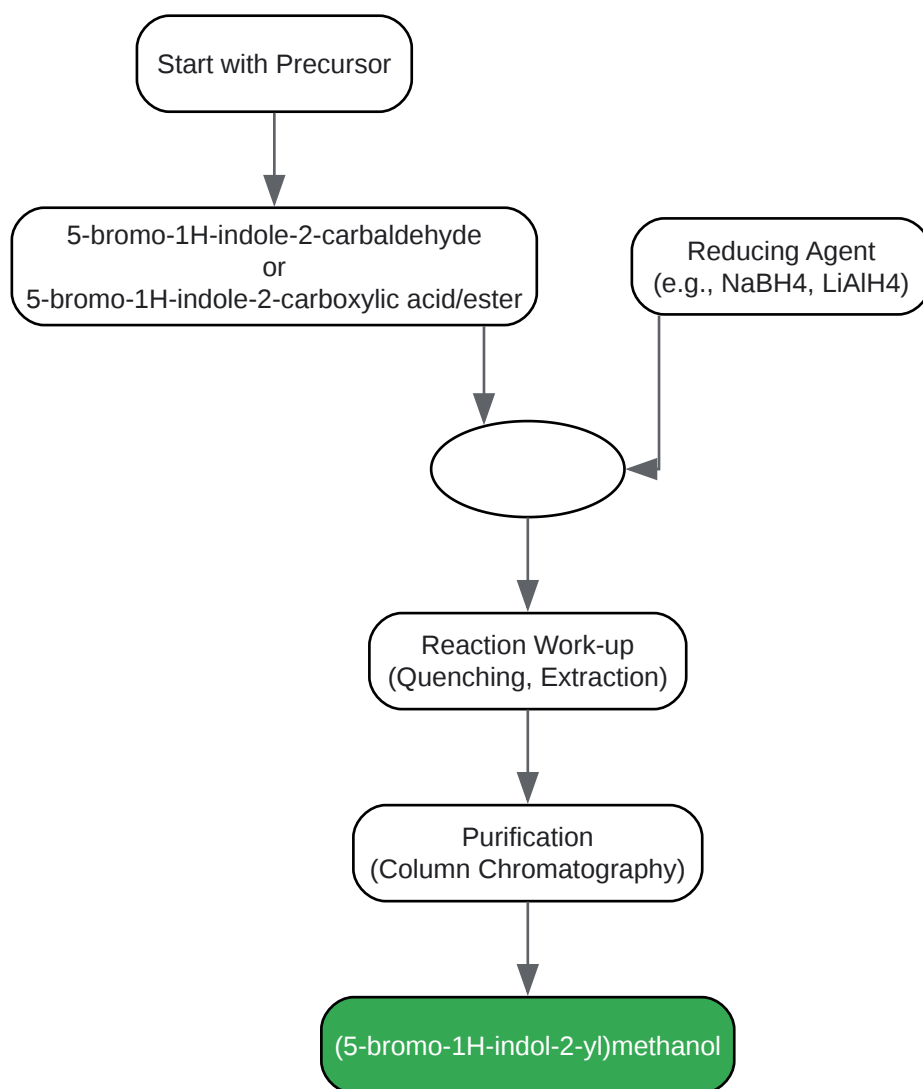
- 5-bromo-1H-indole-2-carbaldehyde
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

#### Procedure:

- **Dissolution:** Dissolve 5-bromo-1H-indole-2-carbaldehyde in methanol in a round-bottom flask.
- **Reduction:** Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
- **Extraction:** Remove the methanol under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **(5-bromo-1H-indol-2-yl)methanol** by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

## Logical Workflow for Synthesis



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Caption: General synthetic workflow for **(5-bromo-1H-indol-2-yl)methanol**.

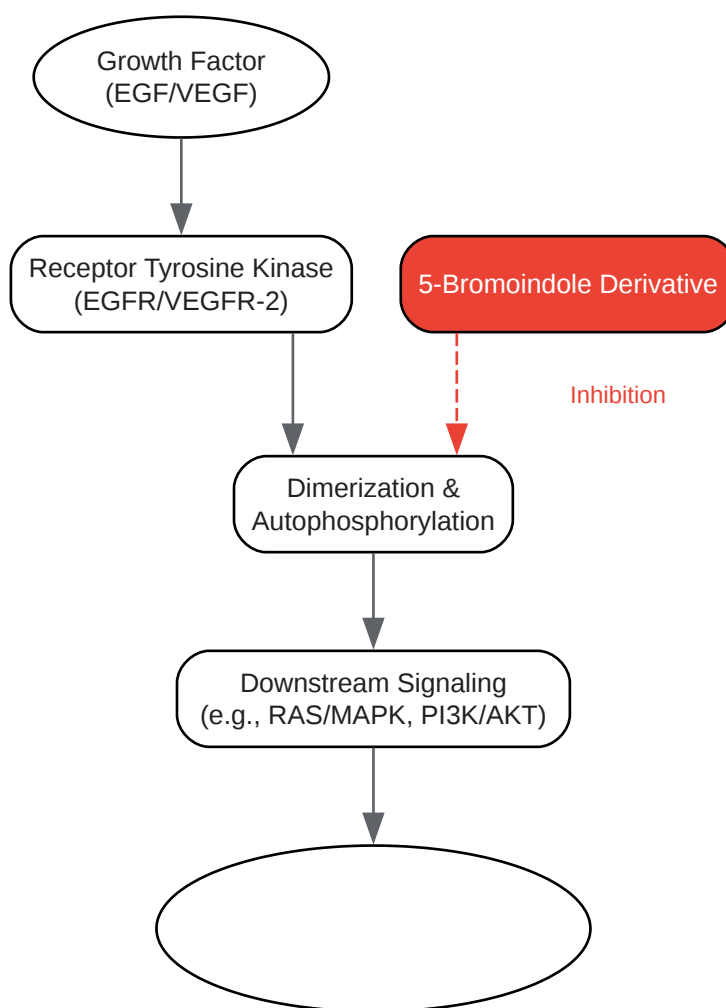
## Biological Activities of 5-Bromoindole Derivatives

While specific biological data for **(5-bromo-1H-indol-2-yl)methanol** is limited in publicly available literature, the broader class of 5-bromoindole derivatives has demonstrated significant potential in several therapeutic areas. The bromine atom at the 5-position is often a key feature for enhancing biological activity and provides a handle for further chemical modifications.

### Anticancer Activity

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

#### Simplified EGFR/VEGFR-2 Signaling Pathway



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Caption: Inhibition of EGFR/VEGFR-2 signaling by 5-bromoindole derivatives.

## Antimicrobial Activity

Various 5-bromoindole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, certain 5-bromoindole-2-carboxamides have shown high antibacterial activity against pathogenic Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) in the range of 0.35–1.25 µg/mL.[2]

## Experimental Protocols for Biological Evaluation

### Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., MCF-7, A549)
- Normal cell line (e.g., Vero) for selectivity assessment
- **(5-bromo-1H-indol-2-yl)methanol**
- Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **(5-bromo-1H-indol-2-yl)methanol** (typically in a logarithmic series) and a vehicle control (DMSO).

- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to the control and determine the half-maximal inhibitory concentration (IC<sub>50</sub>) value.

## Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

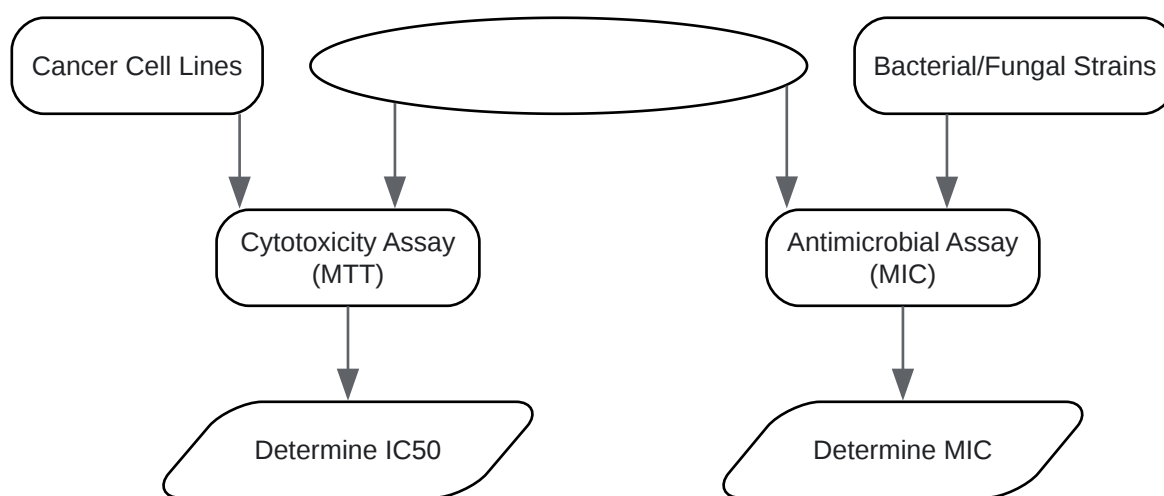
- Bacterial or fungal strains
- **(5-bromo-1H-indol-2-yl)methanol**
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
- 96-well microtiter plates
- Inoculum of the microorganism standardized to a specific concentration
- Positive control (standard antibiotic) and negative control (broth only)

Procedure:

- Serial Dilution: Prepare serial two-fold dilutions of **(5-bromo-1H-indol-2-yl)methanol** in the broth medium in the wells of a 96-well plate.

- Inoculation: Add a standardized inoculum of the microorganism to each well.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

#### Experimental Workflow for Biological Assays



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Caption: Workflow for evaluating the biological activity of the compound.

## Conclusion

**(5-bromo-1H-indol-2-yl)methanol** is a foundational molecule in the field of medicinal chemistry. While comprehensive biological data on the parent compound itself is an area for future research, the extensive studies on its derivatives highlight the importance of the 5-bromoindole scaffold. The synthetic accessibility of this compound, coupled with the proven biological relevance of its derivatives, positions it as a critical starting point for the development of novel therapeutics targeting a range of diseases, including cancer and microbial infections. Further investigation into the specific biological activities of **(5-bromo-1H-indol-2-yl)methanol** is warranted to fully elucidate its therapeutic potential.



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## References

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